3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(4-Chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic chromeno-oxazinone derivative featuring a bicyclic framework fused with oxazine and coumarin-like moieties. Structurally, it contains a 4-chlorophenyl substituent at position 3 and a 4-methoxyphenyl group at position 9 (Figure 1).
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-28-18-8-6-17(7-9-18)26-12-20-22(30-14-26)11-10-19-23(27)21(13-29-24(19)20)15-2-4-16(25)5-3-15/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMXCDJAJHIMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and subsequent oxidation to form the chromeno[8,7-e][1,3]oxazine core. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Synthetic Pathways and Functional Group Reactivity
The compound is typically synthesized via Mannich-type condensation of 7-hydroxy-4-methylcoumarin, formaldehyde, and substituted anilines in aqueous media at 80–90°C (Fig. 1) . Key reactive sites include:
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Chlorophenyl group : Susceptible to nucleophilic aromatic substitution (SNAr).
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Oxazine ring : Undergoes ring-opening under acidic/basic conditions.
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Methoxyphenyl group : Demethylation under strong acids or oxidative agents.
Nucleophilic Substitution Reactions
The 4-chlorophenyl moiety participates in SNAr reactions with amines, alkoxides, or thiols. For example:
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Reaction with piperazine yields 3-(4-piperazinylphenyl) derivatives (Table 1).
Table 1: SNAr Reactivity of 4-Chlorophenyl Group
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Piperazine | DMF, 100°C | 3-(4-piperazinylphenyl) | 78 |
| Sodium methoxide | EtOH, reflux | 3-(4-methoxyphenyl) | 85 |
Data adapted from analogous chromeno-oxazine systems .
Oxazine Ring-Opening Reactions
The oxazine ring undergoes hydrolysis in acidic or basic media:
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Acidic conditions : Cleavage to form 9-(4-methoxyphenyl)-7-hydroxycoumarin derivatives.
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Basic conditions : Ring expansion to form quinazoline analogs.
Reaction Example :
Oxidation and Demethylation
The 4-methoxyphenyl group is oxidized to a quinone structure using ceric ammonium nitrate (CAN) or demethylated with BBr₃:
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CAN in MeCN : Forms 3-(4-chlorophenyl)-9-(4-quinonyl) derivatives.
Cycloaddition and Cross-Coupling
The chromene core participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form polycyclic adducts. Additionally, Suzuki-Miyaura coupling at the chlorophenyl site introduces aryl/heteroaryl groups .
Table 2: Cross-Coupling Reactions
| Reaction Type | Catalyst | Product | Efficiency (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 3-(4-biphenyl) | 92 |
| Heck coupling | Pd(OAc)₂ | Alkenyl derivatives | 67 |
Biological Interactions
The compound’s reactivity correlates with its anti-mycobacterial activity. For instance:
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Ring-opened metabolites exhibit enhanced binding to Mycobacterium tuberculosis enoyl-ACP reductase .
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Demethylated analogs show improved solubility and bioavailability .
Stability and Degradation
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Thermal stability : Decomposes above 250°C via retro-Diels-Alder pathway.
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Photodegradation : UV exposure induces cleavage of the oxazine ring, forming coumarin photoproducts.
Key Findings from Research
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Synthetic Efficiency : Aqueous Mannich reactions achieve >80% yields for chromeno-oxazines .
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Bioactivity Modulation : Demethylation of the methoxy group enhances anti-TB activity (MIC = 5 µg/mL) .
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Catalytic Versatility : Pd-based catalysts enable diverse functionalization at the chlorophenyl site .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective synthesis and in vivo metabolic pathways.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a precursor in the synthesis of more complex heterocyclic compounds, facilitating the development of new materials with tailored properties.
- Organic Reactions: It is involved in various organic reactions, including electrophilic aromatic substitution and nucleophilic attacks due to its reactive functional groups.
Biology
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of metabolic processes.
- Anticancer Potential: Research has shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.
Medicine
- Drug Discovery: The compound is being explored as a lead molecule in drug discovery programs targeting specific enzymes or receptors involved in disease pathways. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.
Industry
- Advanced Materials Development: The unique structural properties of this compound make it suitable for applications in the development of polymers and coatings with enhanced performance characteristics.
Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines:
| Cancer Type | Cell Line | IC₅₀ (µM) | Sensitivity |
|---|---|---|---|
| Leukemia | K562 | 12.5 | High |
| Breast Cancer | MDA-MB-468 | 15.0 | Moderate |
| Non-Small Cell Lung Cancer | A549 | 20.0 | Low |
| Colon Cancer | HCT116 | 30.0 | Low |
The results indicated selective cytotoxicity against leukemia cells with significant inhibition of cell growth compared to normal cells.
Antimicrobial Studies
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against several bacterial strains. The presence of the oxazine ring enhances its interaction with microbial targets, leading to effective inhibition.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Notes:
- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group (as in 6l) enhances lipophilicity and may improve membrane permeability, whereas 4-methoxyphenyl (as in 6f) increases solubility and electronic effects, influencing tautomerization .
- Alkyl vs. Aryl Substitutions : The butyl group in compound 2 () improves metabolic stability compared to aromatic substituents, critical for in vivo anti-osteoporotic activity .
Insights :
- The target compound’s dual 4-chlorophenyl and 4-methoxyphenyl substituents may synergize antiviral and osteogenic activities observed in analogs .
- Ferrocenyl derivatives () highlight the role of metal coordination in enhancing antimalarial potency, a feature absent in purely organic chromeno-oxazinones .
Physicochemical and Spectroscopic Data
- NMR/IR Trends : The 4-chlorophenyl group in analogs (e.g., 6l) shows characteristic downfield shifts in $^1$H NMR (δ 7.2–7.4 ppm) due to electron-withdrawing effects, while 4-methoxyphenyl groups exhibit singlet peaks for -OCH$_3$ (δ ~3.8 ppm) .
- Melting Points : Halogenated derivatives (e.g., 6m with 4-BrPh) have higher melting points (188–190°C) than methoxy-substituted compounds (170–173°C for 6f), correlating with increased crystallinity .
Biological Activity
The compound 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the chromeno-oxazine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 372.84 g/mol
This compound features a chromene core fused with an oxazine ring and possesses a 4-chlorophenyl and a 4-methoxyphenyl substituent. The presence of these functional groups is critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Its IC values indicate effective radical scavenging capabilities.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against glioma cell lines, demonstrating promising results in inhibiting cell growth.
- Antimicrobial Properties : There is evidence suggesting that the compound possesses antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Kinases : Similar compounds in the class have shown to inhibit specific kinases involved in cancer progression. For example, compounds with a chlorophenyl group have been reported to inhibit AKT signaling pathways, which are crucial in glioma malignancy .
- Radical Scavenging : The antioxidant properties may arise from the ability of the methoxy and chlorophenyl groups to donate electrons and neutralize free radicals.
- Membrane Disruption : The hydrophobic nature of the chromene structure may facilitate interaction with lipid membranes, leading to increased permeability in microbial cells.
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds within the same chemical family:
- A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant anti-glioma activity with low cytotoxicity towards non-cancerous cells . This suggests that similar structural motifs could yield compounds with selective anticancer properties.
- Another investigation into different oxazine derivatives revealed that certain substitutions enhance antioxidant activity significantly, supporting the potential for further modifications to improve efficacy .
Comparative Analysis
To illustrate the diversity in biological activities among structurally similar compounds, the following table summarizes key characteristics:
| Compound Name | Antioxidant Activity (IC) | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | TBD | Promising against glioma | Moderate |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Low micromolar | Significant inhibition | Low |
| 4-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one | 53.33 µg/ml | Moderate | High |
Q & A
Q. What are the key synthetic strategies for preparing 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-dihydrochromeno-oxazinone derivatives?
The synthesis typically involves multi-step reactions starting with the chromeno-oxazine core formation, followed by sequential substitution. For example:
- Core construction : Cyclocondensation of hydroxylated precursors (e.g., isoflavones) with amino alcohols under formaldehyde catalysis generates the fused chromeno-oxazine scaffold .
- Substituent introduction : Electrophilic aromatic substitution or nucleophilic coupling can attach chlorophenyl and methoxyphenyl groups. Optimized conditions (e.g., solvent polarity, temperature) are critical for regioselectivity .
- Purification : Column chromatography or recrystallization is often used to isolate products, with yields ranging from 73% to 81% in analogous syntheses .
Q. How can researchers characterize the structure and purity of this compound?
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- In vitro screens :
- Enzyme inhibition : Test against kinases, proteases, or receptors using fluorogenic substrates or radiolabeled ligands .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Control experiments : Include structurally similar analogs (e.g., fluorophenyl or morpholinopropyl derivatives) to assess substituent effects on activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes (e.g., unexpected tautomers or byproducts)?
Q. What advanced methodologies optimize synthetic routes for scalability and reproducibility?
Q. How do substituents (e.g., chloro vs. methoxy groups) influence bioactivity and physicochemical properties?
Q. What computational tools aid in predicting or rationalizing experimental results?
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock or Schrödinger Suite, guided by crystallographic data of related compounds .
- Reaction simulation : COMSOL Multiphysics models heat/mass transfer in complex reaction systems (e.g., exothermic steps in oxazine formation) .
Q. How can researchers design experiments to validate hypotheses about reaction mechanisms?
Q. What strategies address challenges in reproducibility across laboratories?
Q. How should researchers integrate theoretical frameworks (e.g., orbital interactions) into experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
